molecular formula C9H11Cl2N3O B8701499 N,N-Diethyl-3,6-dichloropyridazine-4-carboxamide

N,N-Diethyl-3,6-dichloropyridazine-4-carboxamide

Cat. No.: B8701499
M. Wt: 248.11 g/mol
InChI Key: FTYNBPALSXJGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-3,6-dichloropyridazine-4-carboxamide is a useful research compound. Its molecular formula is C9H11Cl2N3O and its molecular weight is 248.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

3,6-dichloro-N,N-diethylpyridazine-4-carboxamide

InChI

InChI=1S/C9H11Cl2N3O/c1-3-14(4-2)9(15)6-5-7(10)12-13-8(6)11/h5H,3-4H2,1-2H3

InChI Key

FTYNBPALSXJGMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine-4-carbonyl chloride (2.5 g) was initially charged in DCM (25 ml) at RT. Thereafter, diethylamine (1.5 ml) predissolved in DCM (5 ml) was slowly added dropwise while stirring. After stirring at RT for 3 h, the mixture was admixed with water and extracted three times with DCM. The combined DCM phases were dried over sodium sulfate, filtered and concentrated. The residue was purified by means of silica gel (70 g cartridge, n-heptane/EA gradient). 1.8 g of the title compound were obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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